(Z)-ethyl 2-(2-((cyclopropanecarbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of several functional groups and a heterocyclic ring. Unfortunately, without specific data or studies on this compound, it’s difficult to provide a detailed molecular structure analysis .Scientific Research Applications
Synthesis and Chemical Transformations
Research on compounds with similar structures, such as benzisothiazoles, has led to discoveries in the synthesis and chemical transformations of these compounds. For example, studies on 1,2-benzisothiazoles have explored their tautomerism, decomposition, and reactions leading to various derivatives. These processes are critical for developing new synthetic pathways and compounds with potential applications in material science and pharmaceuticals (Carrington et al., 1972).
Catalysis and Polymerization
The use of N-heterocyclic carbenes (NHC) in catalysis, including in transesterification and acylation reactions, highlights the importance of such compounds in facilitating chemical reactions. Research demonstrates that NHCs can efficiently catalyze the formation of esters, showcasing their role in synthetic organic chemistry and potential industrial applications (Grasa et al., 2003).
Antimicrobial Activities
Compounds containing thiazole and benzothiazole moieties have been investigated for their antimicrobial activities. Studies on thiazoles and their fused derivatives reveal their potential as antimicrobial agents against various bacterial and fungal strains, indicating their significance in developing new antibiotics and antifungal drugs (Wardkhan et al., 2008).
Drug Synthesis and Medicinal Chemistry
The synthesis of novel compounds for pharmaceutical applications is a significant area of research. For instance, the development of sulfur-bearing peptide derivatives based on benzimidazole cores through efficient and environmentally friendly methods highlights the ongoing efforts in discovering new therapeutic agents. These studies contribute to medicinal chemistry by providing new scaffolds for drug development (Kalhor, 2015).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
ethyl 2-[2-(cyclopropanecarbonylimino)-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5S2/c1-2-23-13(19)8-18-11-6-5-10(25(16,21)22)7-12(11)24-15(18)17-14(20)9-3-4-9/h5-7,9H,2-4,8H2,1H3,(H2,16,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKQUHMMGVLDJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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